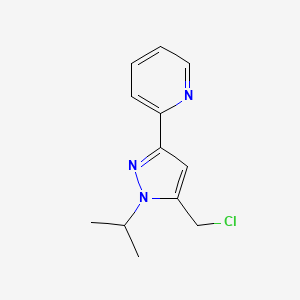
2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is used for the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .
Synthesis Analysis
The synthesis of this compound involves adding an organic solvent, an acid buffering agent solution, and an initiator into 3-methylpyridine . The pH value of the solution is adjusted to a range of 4-5 . Nitrogen is let in, and the temperature is elevated to 80-100°C while stirring . Chlorine is let in and the temperature is continued to be elevated for a reaction . After the reaction, the solution is desolventized through underpressure distillation to obtain brown-red oily liquid . This liquid is then purified to obtain the finished product .Molecular Structure Analysis
The molecular formula of this compound is C6H5Cl2N . Its molecular weight is 162.02 . The SMILES string representation of the molecule is ClCc1ccc(Cl)nc1 .Chemical Reactions Analysis
This compound is used in the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Physical And Chemical Properties Analysis
This compound is a beige moist crystal . It has a melting point of 37-42°C (lit.) . It is insoluble in water . The compound is slightly soluble in DMSO and methanol .Applications De Recherche Scientifique
Applications in Coordination Chemistry
Derivatives of pyridine and pyrazole, akin to 2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine, have found extensive use in coordination chemistry. Such compounds, including 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, are leveraged as ligands due to their structural versatility. These ligands have facilitated the development of luminescent lanthanide compounds for biological sensing and iron complexes that exhibit intriguing thermal and photochemical spin-state transitions (Halcrow, 2005).
Catalysis
Unsymmetrical (pyrazolylmethyl)pyridine metal complexes have been synthesized and employed as catalysts in ethylene oligomerization reactions. The catalytic performance and the product distribution are significantly influenced by the choice of solvent and co-catalyst. For instance, when activated with EtAlCl2 in toluene, these complexes tend to produce Friedel-Crafts toluene-alkylated products, whereas the use of hexane and chlorobenzene yields predominantly C4 and C6 oligomers. Similarly, activation with methylaluminoxane (MAO) in toluene primarily results in the formation of C4, C6, and C8 oligomers (Nyamato, Ojwach, & Akerman, 2014).
Photophysical Properties
2-(1H-pyrazol-5-yl)pyridine derivatives and their functional analogs exhibit a range of photophysical properties, making them valuable in studies like excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These properties are harnessed in various applications, including fluorescence spectroscopy and the development of photoreactive materials (Vetokhina et al., 2012).
Safety and Hazards
2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine is considered hazardous . It is an acute oral toxicity and skin corrosive . It is a slight fire hazard when exposed to heat or flame . Acids may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers . It may emit acrid smoke and corrosive fumes .
Propriétés
IUPAC Name |
2-[5-(chloromethyl)-1-propan-2-ylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9(2)16-10(8-13)7-12(15-16)11-5-3-4-6-14-11/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIWFCQYFFLNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



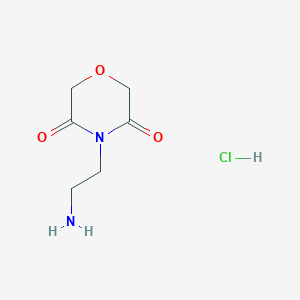

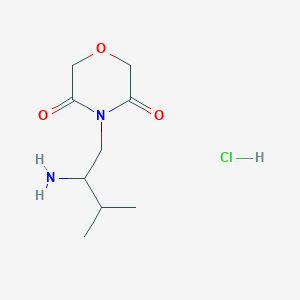
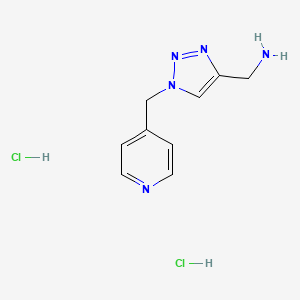
![3-Cyclopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride](/img/structure/B1479496.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride](/img/structure/B1479499.png)

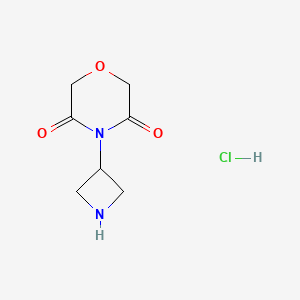

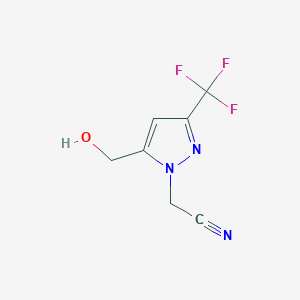

![7,7-Difluorobicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B1479506.png)
